

Spectroscopic Profile of 3-Chloro-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-nitro-1H-pyrazole

Cat. No.: B1632348

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic properties of **3-chloro-4-nitro-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide synthesizes theoretical predictions with spectral data from analogous structures to provide a comprehensive analytical framework.

Introduction to 3-Chloro-4-nitro-1H-pyrazole

3-Chloro-4-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities.^[1] The introduction of a chloro group at the 3-position and a nitro group at the 4-position significantly influences the electronic environment and, consequently, the spectroscopic characteristics of the pyrazole ring. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Molecular Structure and Properties:

- Molecular Formula: C₃H₂ClN₃O₂^[2]
- Molecular Weight: 147.52 g/mol ^[2]
- CAS Number: 35852-75-6^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The electron-withdrawing nature of the chloro and nitro substituents dramatically affects the chemical shifts of the pyrazole ring's proton and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-chloro-4-nitro-1H-pyrazole** is expected to be relatively simple, featuring a single resonance for the proton at the 5-position (H-5) and a broad signal for the N-H proton.

Expected ¹H NMR Spectral Data:

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
H-5	8.0 - 8.5	Singlet (s)	The strong deshielding effect of the adjacent nitro group and the overall electron-deficient nature of the ring will shift this proton significantly downfield.
N-H	Variable (broad)	Singlet (br s)	The chemical shift is dependent on solvent and concentration. Exchange with deuterium oxide (D_2O) would cause this signal to disappear.

Causality of Chemical Shifts: The electron-withdrawing nitro group at C-4 and the chloro group at C-3 create a highly electron-deficient aromatic system. This deshields the remaining C-H proton (H-5), causing its resonance to appear at a characteristically low field. For comparison,

the H-5 proton in the analogous 3-chloro-1-methyl-4-nitro-1H-pyrazole appears at 8.16 ppm in CDCl_3 .^[3]

Experimental Protocol: ^1H NMR Spectroscopy

A standardized protocol for acquiring the ^1H NMR spectrum is crucial for reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR data acquisition.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Expected ^{13}C NMR Spectral Data:

Carbon	Expected Chemical Shift (δ , ppm)	Notes
C-3	145 - 155	Attached to the electronegative chlorine atom, its resonance will be downfield.
C-4	125 - 135	Directly bonded to the nitro group, this carbon will be significantly deshielded.
C-5	110 - 120	The carbon bearing the only proton is expected to be the most upfield of the ring carbons.

Mechanistic Insights: The carbon atoms directly attached to the electron-withdrawing chloro (C-3) and nitro (C-4) groups are expected to resonate at lower fields due to a decrease in electron density. The relative positions of these signals are diagnostic for the substitution pattern on the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **3-chloro-4-nitro-1H-pyrazole**, the key vibrational modes will be associated with the N-H bond, the pyrazole ring, and the nitro group.

Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
N-H	3300 - 3400	Medium-Strong	Stretching
C-H (aromatic)	3100 - 3150	Medium	Stretching
C=N (ring)	1460 - 1480	Medium-Strong	Stretching
C=C (ring)	1570 - 1600	Medium-Strong	Stretching
NO ₂ (asymmetric)	1500 - 1560	Strong	Stretching
NO ₂ (symmetric)	1300 - 1360	Strong	Stretching
C-Cl	700 - 800	Strong	Stretching

Interpretation: The presence of a broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibration, characteristic of the 1H-pyrazole tautomer.^[4] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive for its presence.^[4] The fingerprint region will contain complex vibrations, including the C-Cl stretch.

Experimental Protocol: FTIR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-chloro-4-nitro-1H-pyrazole**, the mass spectrum will be characterized by

the molecular ion peak and fragment ions resulting from the loss of specific groups.

Predicted Mass Spectrometry Data:

The following table summarizes the predicted m/z values for various adducts of **3-chloro-4-nitro-1H-pyrazole**.^[5]

Adduct	Predicted m/z
[M+H] ⁺	147.99083
[M+Na] ⁺	169.97277
[M-H] ⁻	145.97627
[M] ⁺	146.98300

Fragmentation Pathway: The molecular ion ($[M]^+$) is expected to be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) should be visible. Common fragmentation pathways for nitroaromatic compounds include the loss of NO_2 (46 Da) and NO (30 Da).

Experimental Protocol: Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

The spectroscopic data of **3-chloro-4-nitro-1H-pyrazole** is dictated by the interplay of the pyrazole core and its electron-withdrawing substituents. While a complete set of experimentally

verified spectra is not readily available in the public domain, this guide provides a robust framework for its characterization based on theoretical predictions and data from closely related analogues. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, which is essential for the advancement of research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-chloro-1-Methyl-4-nitro-1H-pyrazole | 299930-70-4 [chemicalbook.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. PubChemLite - 3-chloro-4-nitro-1h-pyrazole (C₃H₂CIN₃O₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-4-nitro-1H-pyrazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632348#3-chloro-4-nitro-1h-pyrazole-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com